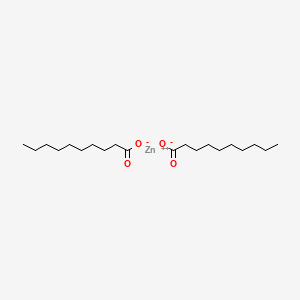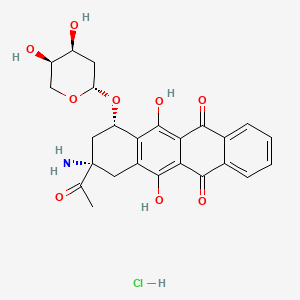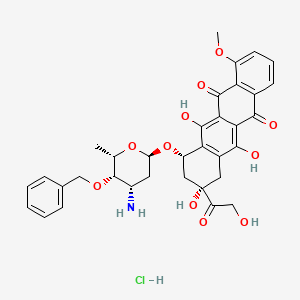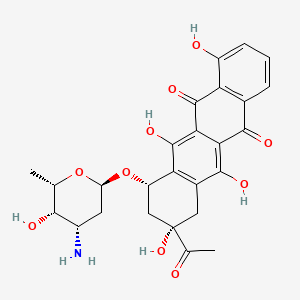
癸酸锌
描述
Zinc decanoate is an organozinc compound with the chemical formula C₁₀H₂₀O₂Zn . It is a zinc salt of decanoic acid, also known as capric acid. This compound is part of the broader class of zinc carboxylates, which are commonly referred to as metallic soaps. Zinc decanoate is known for its applications in various fields, including chemistry, biology, medicine, and industry .
科学研究应用
Zinc decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of zinc oxide nanoparticles and other zinc-based materials.
Biology: Zinc decanoate is studied for its antimicrobial properties and potential use in biocidal formulations.
Medicine: It is explored for its potential in drug delivery systems and as an active ingredient in topical formulations.
Industry: Zinc decanoate is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics and rubbers
作用机制
Target of Action
Zinc decanoate, a compound of zinc, primarily targets zinc transporters . These transporters regulate zinc levels by controlling its influx and efflux between extracellular and intracellular compartments, thus modulating the zinc concentration and distribution .
Mode of Action
Zinc decanoate interacts with its targets, the zinc transporters, to ensure efficient zinc transport . It is suggested that the histidine-rich loop shared by several zinc transporters facilitates zinc recruitment to the transmembrane zinc-binding site .
Biochemical Pathways
Zinc is involved in numerous biochemical pathways. It serves as a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes . Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Consequently, zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures .
Pharmacokinetics
The pharmacokinetics of zinc involves its absorption, distribution, metabolism, and excretion from the body . Zinc’s influence on growth and effects on immunity, various systems of the body, and participation in different metabolisms are also explained .
Result of Action
The molecular and cellular effects of zinc’s action are vast. Zinc is an essential element commonly used for the treatment of patients with documented zinc deficiency . It plays an important role in protein synthesis and in cell division . Zinc deficiency is associated with anemia, short stature, hypogonadism, impaired wound healing, and geophagia .
Action Environment
The action of zinc decanoate can be influenced by environmental factors. Paint systems present often unknown environments regarding the form and composition of the zinc components that necessitates further study . Environmental conditions such as fluctuations in temperature, relative humidity, and exposure to light, particularly UV, or treatment with aqueous or organic cleaning agents may trigger chemical changes .
准备方法
Synthetic Routes and Reaction Conditions: Zinc decanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with decanoic acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the zinc salt. The general reaction is as follows: [ \text{ZnO} + 2 \text{C₁₀H₂₀O₂} \rightarrow \text{Zn(C₁₀H₁₉O₂)₂} + \text{H₂O} ]
Industrial Production Methods: In industrial settings, zinc decanoate is produced by reacting zinc oxide with decanoic acid in a solvent such as toluene or xylene. The mixture is heated under reflux conditions to ensure complete reaction. The product is then purified through filtration and recrystallization .
化学反应分析
Types of Reactions: Zinc decanoate undergoes various chemical reactions, including:
Oxidation: Zinc decanoate can be oxidized to form zinc oxide and decanoic acid.
Reduction: It can be reduced to zinc metal and decanoic acid under specific conditions.
Substitution: Zinc decanoate can participate in substitution reactions where the decanoate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be employed.
Substitution: Various ligands such as halides or phosphines can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and decanoic acid.
Reduction: Zinc metal and decanoic acid.
Substitution: Zinc complexes with different ligands.
相似化合物的比较
- Zinc octanoate
- Zinc nonanoate
- Zinc undecanoate
- Zinc dodecanoate
- Zinc pivalate
- Zinc stearate
- Zinc palmitate
- Zinc oleate
- Zinc azelate
Comparison: Zinc decanoate is unique among zinc carboxylates due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain zinc carboxylates like zinc octanoate, zinc decanoate has higher hydrophobicity and lower solubility in water. This makes it more suitable for applications requiring water-resistant properties. Additionally, zinc decanoate’s longer chain length provides enhanced stability in certain industrial processes .
属性
IUPAC Name |
zinc;decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKSAUAQUPYOPO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890685 | |
| Record name | Decanoic acid, zinc salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13040-17-0, 90342-29-3 | |
| Record name | Zinc decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, zinc salt, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090342293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanoic acid, zinc salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Decanoic acid, zinc salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRA2V8D3ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide](/img/structure/B1684214.png)










